6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline
Description
Properties
IUPAC Name |
6,7,8,9-tetrahydro-[1,3]thiazolo[4,5-h]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-2-9-10(13-6-12-9)8-5-11-4-3-7(1)8/h1-2,6,11H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJYQCQXDKHYPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC3=C2SC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562699 | |
| Record name | 6,7,8,9-Tetrahydro[1,3]thiazolo[4,5-h]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120546-67-0 | |
| Record name | 6,7,8,9-Tetrahydro[1,3]thiazolo[4,5-h]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Tetrahydroisoquinoline Precursors
A primary route involves cyclocondensation reactions using tetrahydroisoquinoline derivatives. For example, 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine intermediates can be brominated and alkylated to introduce substituents. In one protocol, a piperidone derivative is treated with sulfur powder and cyanamide in the presence of a secondary amine to form the thiazole ring . Subsequent bromination with copper(II) bromide and alkyl nitrite yields 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, which is further functionalized via cyanation or hydrolysis .
Key Reaction Conditions :
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Reagents : Piperidone, sulfur powder, cyanamide, CuBr₂, alkyl nitrite.
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Solvents : 2-Propanol, toluene, or ethyl acetate.
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Temperature : 45°C to solvent boiling point.
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Yield : 69–87% after isolation as stable salts with acidic compounds .
Bromination-Alkylation Sequential Strategy
Bromination of tetrahydrothiazolo intermediates followed by alkylation is critical for introducing methyl or cyano groups at the 5-position. A representative method involves:
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Bromination : Treatment of 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with CuBr₂ and alkyl nitrite in acetic acid .
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Methylation : Reaction of the brominated product with formaldehyde and triacetoxysodium borohydride to install a methyl group .
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Cyanation : Substitution of bromide with cyanide using NaCN/CuCN in dimethylacetamide at 140–160°C .
Optimized Parameters :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Bromination | CuBr₂, alkyl nitrite | Acetic acid | 60°C | 80% |
| Methylation | HCHO, NaBH(OAc)₃ | Methanol | 0–25°C | 75% |
| Cyanation | NaCN, CuCN | DMA | 140°C | 65% |
Reduction and Hydrogenation of Aromatic Intermediates
Reductive methods are employed to saturate aromatic rings. For instance, 2-oxo-6,7,8,9-tetrahydrothiazolo[5,4-h]isoquinoline is reduced using sodium borohydride or NaBH₃CN in methanol under acidic conditions . This step ensures the formation of the tetrahydroisoquinoline backbone while preserving the thiazole ring.
Example Protocol :
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Substrate : 2-Oxo-thiazolo[5,4-h]isoquinoline.
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Reducing Agent : NaBH₃CN (1.5 equivalents).
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Conditions : Methanol, pH 4 (adjusted with HCl), 24 hours at 25°C.
Heterocyclic Ring Formation via Diazotization
Diazotization reactions are utilized to construct the thiazole ring. In one approach, a diazonium salt intermediate is generated from an aminotetrahydroisoquinoline precursor using NaNO₂ and HCl, followed by treatment with CuCl to facilitate cyclization . This method avoids the need for expensive catalysts and achieves moderate yields.
Critical Steps :
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Diazonium Salt Formation : –10°C, 5 minutes.
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Cyclization : CuCl in 12 N HCl at 60°C for 2 hours.
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Isolation : Extraction with toluene and precipitation as a hydrochloride salt .
Multi-Step Synthesis from Enaminones
Enaminones serve as versatile precursors. A reported synthesis begins with homoveratrylamine and β-ketoamides, which undergo cyclization in methanesulfonic acid to form tetrahydroisoquinolines . Subsequent reactions with ethyl chlorocarbonate or isocyanates yield urethanes or ureas, which are cyclized using strong bases (e.g., NaNH₂ or LDA) to form the fused thiazolo-isoquinoline system .
Notable Data :
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Cyclization Agents : NaNH₂ (1.2 equiv) in THF at reflux.
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Yield : 80–90% for urethane intermediates; >95% for final cyclized products .
Solvent-Free Thiourea Cyclocondensation
For 4-thioxo derivatives, solvent-free conditions enhance reaction efficiency. Heating tetrahydroisoquinolin-1-yl acetic acid esters with methyl or phenyl isothiocyanate at 120°C for 10 minutes directly yields 4-thioxo-tetrahydrothiazolo[4,5-h]isoquinolines without isolating thiourea intermediates .
Advantages :
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Reaction Time : 10 minutes vs. 24 hours in toluene.
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Yield Improvement : 81–87% vs. 65% in solvent-based methods .
Catalytic Asymmetric Approaches
While asymmetric synthesis of this specific compound is unreported, related Pd-catalyzed Larock isoquinoline syntheses suggest potential strategies. For example, Pd(OAc)₂ with Walphos ligands induces axial chirality in 3,4-disubstituted isoquinolines . Adapting this method could enable enantioselective formation of the tetrahydrothiazolo ring system.
Comparative Analysis of Methods
| Method | Key Advantage | Limitation | Yield Range |
|---|---|---|---|
| Cyclocondensation | High functional group tolerance | Multi-step purification | 65–87% |
| Bromination-Alkylation | Precise substituent control | Requires hazardous reagents | 65–80% |
| Reduction | Mild conditions | Low yields for saturated rings | 38–75% |
| Solvent-Free | Rapid, eco-friendly | Limited to thioxo derivatives | 81–87% |
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted isoquinoline derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that tetrahydrothiazolo[4,5-h]isoquinoline derivatives exhibit notable antimicrobial properties. A study synthesized several compounds based on this scaffold and evaluated their activity against various pathogenic strains. The results indicated promising antibacterial and antifungal activities, with specific compounds showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as amoxicillin. For instance:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 5a | 7.0–9.0 | Strong against Bacillus cereus |
| 6 | 8.0–9.0 | Effective against Staphylococcus aureus |
| 7b | 9.0 | Active against Aspergillus flavus |
These findings suggest that derivatives of 6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline could be developed into new antimicrobial agents .
Anticancer Potential
The anticancer activity of tetrahydrothiazolo[4,5-h]isoquinoline derivatives has also been extensively studied. In one investigation involving lung and breast cancer cell lines (A549 and MCF7), several synthesized compounds demonstrated significant cytotoxic effects. The following table summarizes the IC50 values for the most potent compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7e | A549 | 0.155 |
| 8d | MCF7 | 0.170 |
These results indicate that certain derivatives not only inhibit cancer cell proliferation but also induce apoptosis and cell cycle arrest, making them potential candidates for further development as anticancer therapies .
Enzyme Inhibition
Another area of interest is the enzyme inhibitory activity of tetrahydrothiazolo[4,5-h]isoquinoline derivatives. Some studies have highlighted their potential as inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), both critical targets in cancer treatment. The ability to inhibit these enzymes suggests that these compounds could play a role in the development of novel anticancer therapies .
Neuropharmacological Effects
Tetrahydrothiazolo[4,5-h]isoquinoline has also been explored for its neuropharmacological properties. Compounds containing this scaffold have shown promise as neuroprotective agents due to their interactions with neurotransmitter receptors and potential to modulate neuroinflammatory pathways. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthetic Versatility
The synthetic routes developed for creating tetrahydrothiazolo[4,5-h]isoquinoline derivatives are noteworthy for their efficiency and versatility. Various methods have been reported for synthesizing these compounds through reactions involving piperidine and α-halo carbonyl compounds, leading to a range of biologically active derivatives that can be further modified for enhanced efficacy .
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), which are involved in cell proliferation and survival . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Ring Variations
Thiadiazolo-Fused Derivatives
- Compound: 6,7,8,9-Tetrahydro[1,2,3]thiadiazolo[5,4-h]isoquinoline (SK&F 86607) Key Differences: Replaces the thiazole ring with a 1,2,3-thiadiazole. Activity: Potent inhibitor of phenylethanolamine-N-methyltransferase (PNMT; IC₅₀ ~10⁻⁶ M), comparable to the reference compound 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline . Synthesis: Cyclocondensation and ring-closure reactions under acidic conditions .
Dioxolo-Fused Derivatives
- Compound: (9S)-6,7,8,9-Tetrahydro-4-methoxy-8,9-dimethyl-1,3-dioxolo[4,5-h]isoquinoline (N-Methylanhalonine) Key Differences: Contains a 1,3-dioxole ring fused to the isoquinoline core. Synthesis: Derived from plant extraction or multi-step alkaloid synthesis .
Imidazo-Fused Derivatives
- Compound: 6,7,8,9-Tetrahydroimidazo[4,5-h]isoquinoline Key Differences: Substitutes thiazole with an imidazole ring. Activity: Explored in immunomodulatory patents (e.g., guanidine-substituted derivatives for TLR agonism) . Synthesis: Cyclization strategies using ethylenediamine derivatives .
Functionalized Tetrahydroisoquinolines with Substituent Variations
Antitumor Derivatives
- Compound: 6-(3,4,5-Trimethoxyphenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-g]isoquinoline Key Differences: Incorporates a 1,4-dioxane ring and trimethoxyphenyl substituents. Activity: Exhibits cytotoxicity against cancer cell lines (e.g., IC₅₀ <10 µM in breast cancer models) . Synthesis: Reductive amination followed by Pictet-Spengler cyclization .
Antimicrobial Derivatives
- Compound: 5-(3,5-Dimethylpyrazol-1-yl)-10-phenyl-1,2,3,4-tetrahydrothiazolo[2″,3″:2′,1′]pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinoline Key Differences: Complex polycyclic system with pyrazole and thiophene moieties. Activity: Broad-spectrum antimicrobial activity (e.g., MIC ≤1 µg/mL against S. aureus) . Synthesis: Multi-component cyclocondensation reactions .
Natural Product Analogues
Tetrahydroprotoberberine Alkaloids
- Compound: 8,9-Dimethoxy-6,11,12,14-tetrahydro-6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline (Cavidine) Key Differences: Bis-isoquinoline framework with dioxole and methoxy groups. Activity: Isolated from Corydalis spp.; exhibits anti-inflammatory and neuroprotective effects . Synthesis: Plant extraction or semi-synthetic modification of protoberberine precursors .
Comparative Data Table
Key Research Findings
- Enzyme Inhibition : Thiadiazolo and thiazolo derivatives show promise as PNMT inhibitors, with structural isomerism (e.g., 1,2,3- vs. 1,2,5-thiadiazolo) significantly impacting potency .
- Antimicrobial Activity : Pyrazolyl-thiazolo derivatives exhibit enhanced activity due to electron-withdrawing groups and extended conjugation .
- Natural Product Relevance: Dioxolo-fused isoquinolines (e.g., N-Methylanhalonine) highlight the intersection of synthetic and natural product chemistry in drug discovery .
Biological Activity
6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its anticancer and antimicrobial effects, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound is characterized by a thiazole ring fused to an isoquinoline structure. Its molecular formula is with a CAS number of 120546-67-0. The compound's unique structure contributes to its biological activity by allowing interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:
- Cytotoxicity : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. In a study involving tetrahydroisoquinoline derivatives, compounds showed IC50 values ranging from 0.155 µM to 0.170 µM against A549 (lung cancer) and MCF7 (breast cancer) cell lines respectively .
- Mechanism of Action : The most potent compounds induced apoptosis and cell cycle arrest at different phases (G2/M for A549 and S phase for MCF7), suggesting a targeted mechanism that disrupts cancer cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest:
- Broad-spectrum Activity : Compounds related to this compound have demonstrated efficacy against a range of bacterial strains. This includes both Gram-positive and Gram-negative bacteria.
- Inhibition Studies : Inhibition assays indicated that these compounds could interfere with bacterial growth through various mechanisms, potentially including disruption of cell wall synthesis or interference with metabolic pathways.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Research has identified that some derivatives act as inhibitors of key enzymes involved in cancer progression such as CDK2 and DHFR. For example, one derivative was found to have an IC50 of 0.149 µM against CDK2 compared to the control drug Roscovitine (IC50 = 0.380 µM) .
- Antioxidant Properties : The presence of thiazole and isoquinoline moieties may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress in cells .
Case Studies
-
Study on Anticancer Activity :
- A series of tetrahydrothiazolo[4,5-h]isoquinoline derivatives were synthesized and tested against lung and breast cancer cell lines.
- Results indicated that certain compounds led to significant apoptosis rates and cell cycle arrest.
- Notably, compound 7e showed an IC50 value of 0.155 µM against A549 cells which is comparable to established chemotherapeutics like doxorubicin .
-
Antimicrobial Efficacy :
- In a study examining the antimicrobial properties of related compounds, several derivatives exhibited strong inhibition against both Staphylococcus aureus and Escherichia coli.
- The mechanism was hypothesized to involve interference with bacterial metabolic processes leading to cell death.
Data Tables
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7e | A549 | 0.155 | Apoptosis induction |
| 8d | MCF7 | 0.170 | Cell cycle arrest |
| Control | Doxorubicin | ~0.1 | Chemotherapeutic agent |
| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | X µg/mL |
| Antimicrobial | Escherichia coli | Y µg/mL |
Future Directions
The promising biological activities exhibited by this compound derivatives suggest several avenues for future research:
- Optimization for Drug Development : Further structural modifications could enhance potency and selectivity.
- In vivo Studies : Transitioning from in vitro findings to animal models will be crucial for assessing therapeutic potential.
- Mechanistic Studies : Elucidating the precise mechanisms through which these compounds exert their effects will aid in rational drug design.
Q & A
Basic: What are the optimal synthetic routes for 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline?
Methodological Answer:
The synthesis typically involves multi-step protocols, including:
- Reduction with LiAlH₄ : For example, reduction of nitrovinyl intermediates in tetrahydrofuran (THF) at room temperature yields ethylamine derivatives (61% yield) .
- Catalytic Hydrogenation : Using Pd/C under H₂ to deprotect benzylamine groups, followed by silica gel chromatography for purification (53% yield) .
- Cyclocondensation : Refluxing ethylamine derivatives with substituted aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) in ethanol under argon, yielding trifluoroacetate salts . Advanced routes may incorporate morpholine or thiophene derivatives via nucleophilic substitution or cycloaddition reactions .
Basic: Which analytical techniques are critical for characterizing this compound and its derivatives?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and substituent placement (e.g., δ 7.2–7.8 ppm for aromatic protons in benzothiazole-isoquinoline hybrids) .
- Mass Spectrometry (ESI–MS) : To verify molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks matching calculated values within ±0.5 Da) .
- HPLC : Assess purity (>90% for pharmacological studies) using C18 columns and gradient elution .
- X-ray Crystallography : Resolve ambiguous stereochemistry in complex derivatives .
Advanced: How do structural modifications (e.g., substituents) influence bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Nitro or halogen substituents on benzothiazole rings enhance cytotoxicity by increasing electrophilicity and DNA intercalation potential (e.g., 4,6-dibromo derivatives show IC₅₀ < 10 µM in cancer cells) .
- Methoxy Substitutions : Improve solubility and pharmacokinetics but may reduce target affinity due to steric hindrance .
- Hybrid Scaffolds : Incorporating thiophene or triazole rings modulates selectivity for kinase or receptor targets (e.g., thieno[2,3-c]isoquinoline derivatives exhibit dual kinase inhibition) .
Advanced: How can researchers resolve contradictions in pharmacological data across studies?
Methodological Answer:
- Assay Standardization : Control variables like cell line (e.g., HeLa vs. MCF-7), incubation time, and solvent (DMSO concentration ≤0.1%) to minimize variability .
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways that may explain discrepancies in in vitro vs. in vivo efficacy .
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ comparisons across studies using nonlinear regression models to assess potency thresholds .
Advanced: What computational strategies predict binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., PARP-1 or topoisomerase II). Validate with mutagenesis studies on key residues .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to optimize lead compounds .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes in target proteins .
Advanced: How can reaction byproducts be minimized during synthesis?
Methodological Answer:
- Optimized Reaction Conditions : Use anhydrous solvents (e.g., THF or ethanol), inert atmospheres (argon), and molecular sieves to suppress side reactions like oxidation .
- Column Chromatography : Employ gradient elution (hexane/ethyl acetate) to separate regioisomers or diastereomers .
- In-line Monitoring : Utilize LC-MS or FTIR to detect intermediates and terminate reactions at optimal conversion points .
Advanced: What strategies improve the stability of this compound under physiological conditions?
Methodological Answer:
- Salt Formation : Convert free bases to hydrochloride salts (e.g., 6,7-D6-dimethoxy derivatives) to enhance aqueous solubility and shelf life .
- Lyophilization : Prepare stable lyophilized powders for long-term storage at -80°C .
- Pro-drug Design : Introduce ester or amide moieties that hydrolyze in vivo to release active compounds .
Advanced: How can researchers validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment to confirm binding .
- Knockdown/Overexpression Models : Use siRNA or CRISPR to correlate target expression levels with compound efficacy .
- Fluorescence Polarization : Track displacement of fluorescent probes (e.g., FITC-labeled ATP) in real-time binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
